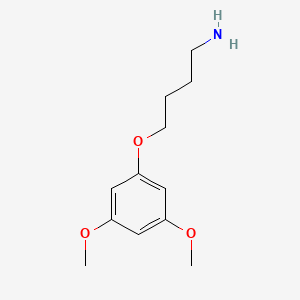
4-(3,5-dimethoxyphenoxy)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethoxyphenoxy)butan-1-amine is an organic compound belonging to the class of amines. It is an aliphatic amine, which is a type of organic compound composed of a nitrogen atom with a lone pair of electrons and three alkyl substituents. This compound is used in various scientific research applications due to its unique properties. In
Scientific Research Applications
4-(3,5-dimethoxyphenoxy)butan-1-amine has a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, as well as in the synthesis of fragrances and flavors. Additionally, it has been used in the synthesis of insecticides, herbicides, and fungicides. It is also used in the synthesis of dyes, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethoxyphenoxy)butan-1-amine is not fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. Additionally, it is thought to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-alpha.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-dimethoxyphenoxy)butan-1-amine are not yet fully understood. However, it has been shown to possess anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, it has been shown to possess antioxidant and analgesic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3,5-dimethoxyphenoxy)butan-1-amine in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it has been shown to possess a variety of biological activities, making it a useful tool for a variety of scientific research applications. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are a variety of potential future directions for the use of 4-(3,5-dimethoxyphenoxy)butan-1-amine. One potential future direction is the development of new pharmaceuticals based on this compound. Additionally, it could be used in the synthesis of new fragrances and flavors, as well as in the synthesis of new insecticides, herbicides, and fungicides. Additionally, it could be used in the development of new dyes, coatings, and adhesives. Finally, further research could be conducted to better understand the biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 4-(3,5-dimethoxyphenoxy)butan-1-amine can be achieved through a variety of methods. One of the most common methods is the reaction of 3,5-dimethoxyphenol with a secondary amine, such as N-methyl-2-pyrrolidone. This reaction yields the desired product in high yield and is a relatively simple process. Another method involves the reaction of a secondary amine with a ketone, such as 4-methyl-3-pentanone, to form the desired product. This method is also relatively simple and yields the desired product in high yield.
properties
IUPAC Name |
4-(3,5-dimethoxyphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-14-10-7-11(15-2)9-12(8-10)16-6-4-3-5-13/h7-9H,3-6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZCVBZSROWLNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)OCCCCN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminobutoxy)-3,5-dimethoxybenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






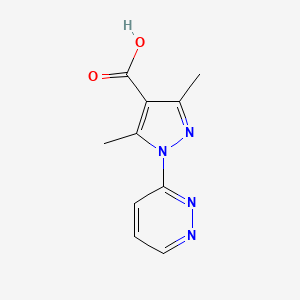
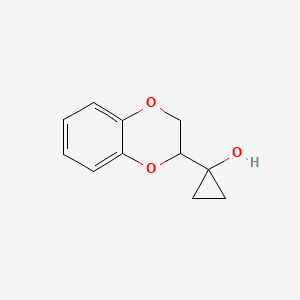


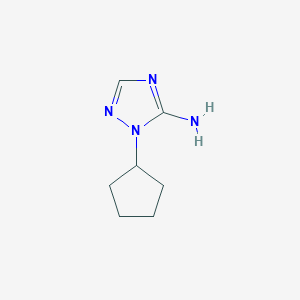
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate](/img/structure/B6615237.png)
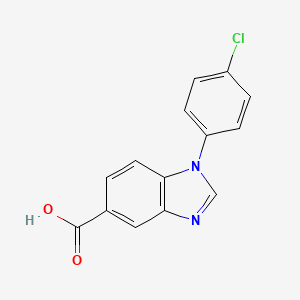
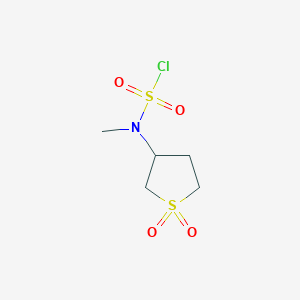
![6-{bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one](/img/structure/B6615286.png)